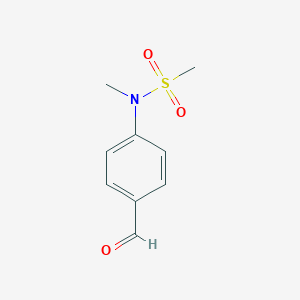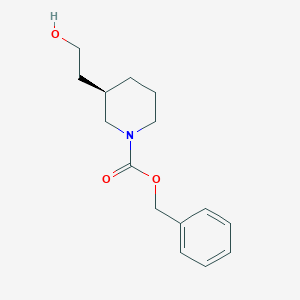![molecular formula C27H31ClFNO6 B12103782 (R)-5-[2-(Boc-amino)-3-(5'-chloro-2'-fluoro-4-biphenylyl)propyl]-2,2,5-trimethyl-1,3-dioxane-4,6-dione](/img/structure/B12103782.png)
(R)-5-[2-(Boc-amino)-3-(5'-chloro-2'-fluoro-4-biphenylyl)propyl]-2,2,5-trimethyl-1,3-dioxane-4,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-5-[2-(Boc-amino)-3-(5’-chloro-2’-fluoro-4-biphenylyl)propyl]-2,2,5-trimethyl-1,3-dioxane-4,6-dione is a complex organic compound that features a variety of functional groups, including a Boc-protected amine, a biphenyl moiety, and a dioxane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-[2-(Boc-amino)-3-(5’-chloro-2’-fluoro-4-biphenylyl)propyl]-2,2,5-trimethyl-1,3-dioxane-4,6-dione typically involves multiple steps:
Formation of the Biphenyl Moiety: The biphenyl structure can be synthesized through Suzuki coupling reactions, where a boronic acid reacts with a halogenated aromatic compound in the presence of a palladium catalyst.
Introduction of the Boc-Protected Amine: The Boc-protected amine can be introduced via nucleophilic substitution reactions, where the amine group replaces a leaving group on the biphenyl structure.
Formation of the Dioxane Ring: The dioxane ring can be synthesized through cyclization reactions involving diols and carbonyl compounds under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods such as chromatography or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine or biphenyl moieties, using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions could target the carbonyl groups in the dioxane ring, using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at the biphenyl moiety, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or other reducing agents.
Substitution: Halogenated compounds, nucleophiles, or electrophiles under appropriate conditions (e.g., acidic, basic, or catalytic).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield quinones, reduction could yield alcohols, and substitution could yield various functionalized biphenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for a variety of chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound could be used to study the effects of its various functional groups on biological systems. For example, the Boc-protected amine could be deprotected to yield a free amine, which could then interact with biological targets.
Medicine
In medicinal chemistry, the compound could be investigated for its potential as a drug candidate. Its biphenyl moiety and dioxane ring are common features in many bioactive molecules, suggesting potential pharmacological activity.
Industry
In industry, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its unique structural features could impart desirable properties to materials or other chemical products.
Mecanismo De Acción
The mechanism of action of ®-5-[2-(Boc-amino)-3-(5’-chloro-2’-fluoro-4-biphenylyl)propyl]-2,2,5-trimethyl-1,3-dioxane-4,6-dione would depend on its specific application. In a biological context, the compound could interact with molecular targets such as enzymes, receptors, or nucleic acids. The Boc-protected amine could be deprotected to yield a free amine, which could then form hydrogen bonds or electrostatic interactions with biological targets. The biphenyl moiety could engage in hydrophobic interactions, while the dioxane ring could provide structural rigidity.
Comparación Con Compuestos Similares
Similar Compounds
®-5-[2-(Amino)-3-(5’-chloro-2’-fluoro-4-biphenylyl)propyl]-2,2,5-trimethyl-1,3-dioxane-4,6-dione: Similar structure but without the Boc protection on the amine group.
®-5-[2-(Boc-amino)-3-(4-biphenylyl)propyl]-2,2,5-trimethyl-1,3-dioxane-4,6-dione: Similar structure but without the chloro and fluoro substituents on the biphenyl moiety.
Uniqueness
The uniqueness of ®-5-[2-(Boc-amino)-3-(5’-chloro-2’-fluoro-4-biphenylyl)propyl]-2,2,5-trimethyl-1,3-dioxane-4,6-dione lies in its combination of functional groups and structural features. The presence of the Boc-protected amine, chloro and fluoro substituents on the biphenyl moiety, and the dioxane ring make it a versatile and potentially valuable compound for various applications.
Propiedades
Fórmula molecular |
C27H31ClFNO6 |
|---|---|
Peso molecular |
520.0 g/mol |
Nombre IUPAC |
tert-butyl N-[1-[4-(5-chloro-2-fluorophenyl)phenyl]-3-(2,2,5-trimethyl-4,6-dioxo-1,3-dioxan-5-yl)propan-2-yl]carbamate |
InChI |
InChI=1S/C27H31ClFNO6/c1-25(2,3)36-24(33)30-19(15-27(6)22(31)34-26(4,5)35-23(27)32)13-16-7-9-17(10-8-16)20-14-18(28)11-12-21(20)29/h7-12,14,19H,13,15H2,1-6H3,(H,30,33) |
Clave InChI |
VDKSOVQIIRESJX-UHFFFAOYSA-N |
SMILES canónico |
CC1(OC(=O)C(C(=O)O1)(C)CC(CC2=CC=C(C=C2)C3=C(C=CC(=C3)Cl)F)NC(=O)OC(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylacetamide](/img/structure/B12103703.png)
![(4R)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-2,2-dimethyl-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-ol](/img/structure/B12103705.png)





![3a,5a,5b,8,8,11a-Hexamethyl-3-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13-tetradecahydrocyclopenta[a]chrysene](/img/structure/B12103744.png)
![2-[2-(Phenylmethoxycarbonylamino)hexanoylamino]hexanoic acid](/img/structure/B12103754.png)
![5-(Hydroxymethyl)-1-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12103759.png)
![5-Methoxy-2-{[(2-methoxyethyl)amino]methyl}phenol](/img/structure/B12103762.png)



